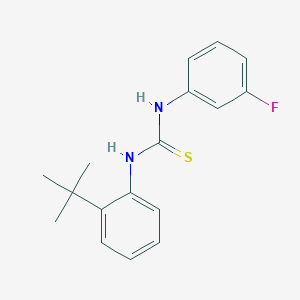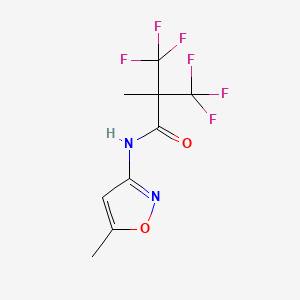
N-cycloheptyl-N'-(3-methoxyphenyl)urea
Descripción general
Descripción
N-cycloheptyl-N'-(3-methoxyphenyl)urea, also known as CHMU, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N'-(3-methoxyphenyl)urea involves the binding of the compound to the regulatory domain of PKCδ. This binding results in the inhibition of the enzymatic activity of PKCδ, which in turn leads to the inhibition of downstream signaling pathways involved in cell growth and survival. The selectivity of N-cycloheptyl-N'-(3-methoxyphenyl)urea for PKCδ is due to the presence of a bulky cycloheptyl group, which prevents the compound from binding to other isoforms of PKC.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cycloheptyl-N'-(3-methoxyphenyl)urea inhibits the growth and proliferation of various cancer cell lines such as breast, prostate, and lung cancer cells. N-cycloheptyl-N'-(3-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, N-cycloheptyl-N'-(3-methoxyphenyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cycloheptyl-N'-(3-methoxyphenyl)urea in laboratory experiments is its selectivity for PKCδ. This selectivity allows for the specific inhibition of PKCδ without affecting other isoforms of PKC. Another advantage is the ability of N-cycloheptyl-N'-(3-methoxyphenyl)urea to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using N-cycloheptyl-N'-(3-methoxyphenyl)urea in laboratory experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
For the study of N-cycloheptyl-N'-(3-methoxyphenyl)urea include the development of more potent and selective inhibitors of PKCδ. In addition, the potential use of N-cycloheptyl-N'-(3-methoxyphenyl)urea as a therapeutic agent for cancer and other diseases should be further explored. The effects of N-cycloheptyl-N'-(3-methoxyphenyl)urea on other cellular processes and signaling pathways should also be investigated to gain a better understanding of its mechanism of action. Finally, the development of new synthetic routes for N-cycloheptyl-N'-(3-methoxyphenyl)urea and its analogs can lead to the discovery of novel compounds with improved properties.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(3-methoxyphenyl)urea has been studied for its potential use as an inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKCs has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. N-cycloheptyl-N'-(3-methoxyphenyl)urea has been shown to selectively inhibit the PKCδ isoform, which is involved in the regulation of cell growth and apoptosis.
Propiedades
IUPAC Name |
1-cycloheptyl-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJORTZPOOGEHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4771713.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4771716.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4771730.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)

![1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4771771.png)
![4-({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4771775.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4771780.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4771787.png)
![ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B4771798.png)
![2-(methoxymethyl)-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4771803.png)